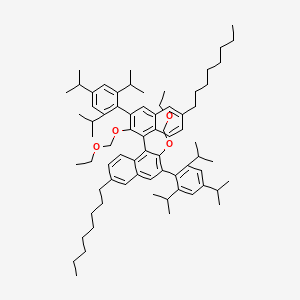
2,2'-Bis(ethoxymethoxy)-6,6'-dioctyl-3,3'-bis(2,4,6-triisopropylphenyl)-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2 inverted exclamation mark-Bis(ethoxymethoxy)-6,6 inverted exclamation mark-dioctyl-3,3 inverted exclamation mark-bis(2,4,6-triisopropylphenyl)-1,1 inverted exclamation mark-binaphthalene is an organic compound in the naphthalene family. Known for its intriguing structure, this molecule features substantial ethoxymethoxy and dioctyl substitutions along with triisopropylphenyl groups, making it a subject of significant interest in synthetic and applied chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multi-step organic synthesis:
Synthesis of Ethoxymethoxy Substituents: Starting from naphthalene, ethoxymethoxy groups can be introduced via ethoxymethylation under controlled temperatures.
Introduction of Dioctyl Groups: Dioctyl substituents are generally added using alkylation reactions, often employing octyl bromide and base catalysts.
Attachment of Triisopropylphenyl Groups: This step utilizes Friedel-Crafts alkylation, where triisopropylphenyl groups are introduced in the presence of suitable acid catalysts.
Final Assembly: The final structure is constructed through sequential coupling reactions under inert atmosphere conditions.
Industrial Production Methods: Industrially, the compound is synthesized in batch reactors with precise control of temperature, pressure, and reaction time to ensure high purity and yield. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically forming quinones or other oxidized derivatives.
Reduction: Reduction reactions yield reduced forms of the naphthalene ring system.
Substitution: Halogenation and other substitution reactions can be performed, introducing new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is typical.
Substitution: Electrophilic halogenation using chlorine or bromine under acidic conditions.
Major Products:
Oxidation: Forms quinones or hydroxylated naphthalenes.
Reduction: Produces naphthalenes with hydrogenated rings.
Substitution: Introduces halogenated or other substituted naphthalene derivatives.
Scientific Research Applications
Chemistry: Utilized as a precursor in complex organic synthesis, enabling the construction of larger, multifunctional molecules. Biology: Studied for its potential biological activities, including interactions with cellular components. Medicine: Investigated for therapeutic applications, particularly in drug design and development. Industry: Applied in materials science, particularly in the synthesis of polymers and advanced materials.
Mechanism of Action
The compound interacts with molecular targets through its aromatic systems and substituent groups:
Molecular Targets: Primarily enzymes, receptors, and nucleic acids.
Pathways Involved: Modulation of biochemical pathways, potentially affecting metabolic and signaling processes.
Comparison with Similar Compounds
Compared to other binaphthalene derivatives, this compound stands out due to its unique combination of substituents which confer specific physical and chemical properties, such as increased stability and distinctive reactivity. Similar Compounds:
2,2 inverted exclamation mark-Bis(methoxymethoxy)-6,6 inverted exclamation mark-dioctyl-1,1 inverted exclamation mark-binaphthalene
2,2 inverted exclamation mark-Bis(ethoxymethoxy)-6,6 inverted exclamation mark-dibutyl-3,3 inverted exclamation mark-bis(2,4,6-triisopropylphenyl)-1,1 inverted exclamation mark-binaphthalene
2,2 inverted exclamation mark-Bis(ethoxymethoxy)-6,6 inverted exclamation mark-dioctyl-3,3 inverted exclamation mark-bis(2,4,6-triisopropylphenyl)-1,1 inverted exclamation mark-binaphthalene .
And there you have it! An in-depth look at this intriguing compound.
Properties
Molecular Formula |
C72H102O4 |
|---|---|
Molecular Weight |
1031.6 g/mol |
IUPAC Name |
2-(ethoxymethoxy)-1-[2-(ethoxymethoxy)-6-octyl-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalen-1-yl]-6-octyl-3-[2,4,6-tri(propan-2-yl)phenyl]naphthalene |
InChI |
InChI=1S/C72H102O4/c1-17-21-23-25-27-29-31-53-33-35-59-57(37-53)43-65(67-61(49(9)10)39-55(47(5)6)40-62(67)50(11)12)71(75-45-73-19-3)69(59)70-60-36-34-54(32-30-28-26-24-22-18-2)38-58(60)44-66(72(70)76-46-74-20-4)68-63(51(13)14)41-56(48(7)8)42-64(68)52(15)16/h33-44,47-52H,17-32,45-46H2,1-16H3 |
InChI Key |
CECHTJDWBYGRMB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC2=CC(=C(C(=C2C=C1)C3=C4C=CC(=CC4=CC(=C3OCOCC)C5=C(C=C(C=C5C(C)C)C(C)C)C(C)C)CCCCCCCC)OCOCC)C6=C(C=C(C=C6C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


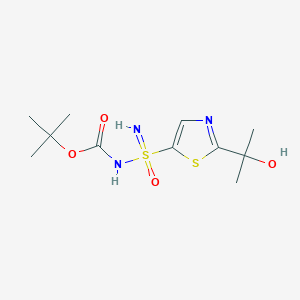
![Ethyl 3-[2-Bromo-4-(trifluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B15332697.png)
![2-[5-Oxo-1-(4-pyridyl)-4,5-dihydro-3-pyrazolyl]acetic Acid](/img/structure/B15332699.png)

![1-[1-(2,3-Dimethylphenyl)ethyl]-1H-imidazole](/img/structure/B15332721.png)

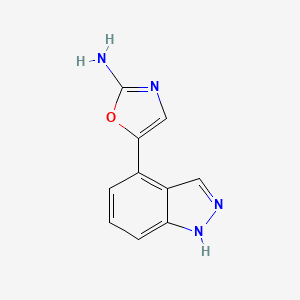
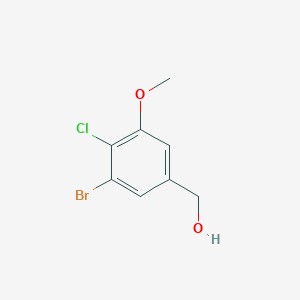
![5-Chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15332736.png)
![Methyl 2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylate](/img/structure/B15332745.png)
![2-Cyclopropyl-5-[3-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B15332747.png)
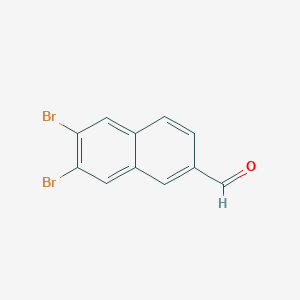
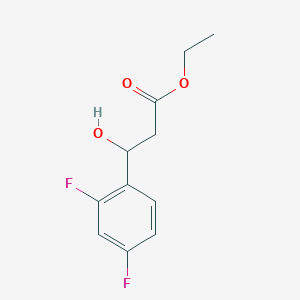
![[4-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl] thiohypochlorite](/img/structure/B15332754.png)
